An In-depth Technical Guide to (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid
An In-depth Technical Guide to (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have emerged from the realm of synthetic curiosities to become indispensable tools in the arsenal of medicinal chemists and drug development professionals.[1][2] Their unique electronic properties and versatile reactivity have positioned them as crucial building blocks in the synthesis of complex organic molecules.[2][3] The boron atom's ability to form reversible covalent bonds with biological nucleophiles has been ingeniously exploited in the design of targeted therapies, most notably with the proteasome inhibitor Bortezomib.[1][2] Beyond their direct therapeutic applications, boronic acids are workhorses in synthetic chemistry, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[4][5][6] This guide focuses on a specific, functionally rich boronic acid, (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid, providing a comprehensive overview of its properties and a detailed protocol for its application in a key synthetic transformation.
Core Compound Profile: (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid
This particular boronic acid is a trifunctional molecule, presenting a unique combination of a boronic acid moiety for cross-coupling, a nitro group which is a versatile synthetic handle and can influence electronic properties, and a piperidine-1-carbonyl group that can modulate physicochemical properties such as solubility and also serve as a point for further chemical elaboration. The piperidine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 871332-78-4 | [Arctom, BOJNSCI][7][8] |
| Molecular Formula | C₁₂H₁₅BN₂O₅ | [Calculated] |
| Molecular Weight | 278.07 g/mol | [Calculated] |
| Appearance | Typically an off-white to yellow powder | [General knowledge] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol | [General knowledge] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals.[4][5][10] (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is an excellent coupling partner in these reactions, allowing for the introduction of its substituted phenyl ring into a target molecule.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[5][6] It can be broken down into three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
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Transmetalation: The organoborane (in this case, our title boronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid with an Aryl Bromide
This protocol provides a general procedure for the coupling of (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid with a generic aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.
Materials and Reagents
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(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid (1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
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Standard laboratory glassware and magnetic stirrer
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of palladium catalyst and base is crucial and can be screened for optimal results; Pd(PPh₃)₄ is a common and effective catalyst for a wide range of substrates.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Rationale: The Pd(0) species is sensitive to oxidation, which would halt the catalytic cycle. Maintaining an inert atmosphere is critical for reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the flask via a syringe.
-
Rationale: The solvent system is chosen to dissolve all reactants and facilitate the reaction. A mixture of an organic solvent and water is often used as the base is typically water-soluble, and this can accelerate the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is a valuable and versatile building block for researchers in drug discovery and organic synthesis. Its trifunctional nature allows for its incorporation into complex molecular architectures through robust and well-understood synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The detailed protocol and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize this compound in their research endeavors, accelerating the discovery of new chemical entities with therapeutic potential.
References
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Kristof, R., Gonda, Z., & Novak, Z. (2019). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
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BOJNSCI. (n.d.). 3-Nitro-5-(piperidine-1-carbonyl)phenylboronic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Xingwei Li Group. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
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National Institutes of Health. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Xingwei Li Group. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of aromatic nitro compounds. Retrieved from [Link]
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University of Arizona. (2017). Piperidine-based drug discovery. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]
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